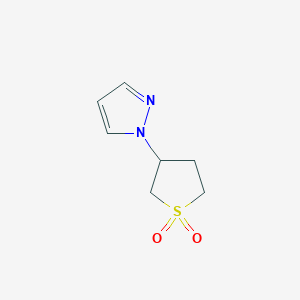
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Vue d'ensemble
Description
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be analyzed using various spectroscopic methods such as 1H-NMR, 13C-NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical and Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Applications De Recherche Scientifique
Anticancer Potential
A pyrazole-tethered thiazolidine-2,4-dione derivative was synthesized, exhibiting in vitro cytotoxicity against cancerous cell lines, suggesting potential anticancer applications. This study highlights the role of such compounds in cancer research, specifically targeting breast cancer cell lines with reduced toxicity (Alshammari et al., 2021).
Antimicrobial Activity
Pyrazole derivatives have shown significant antibacterial and antifungal activities. This includes a study on the synthesis and antimicrobial activity of indeno[1,2-c]pyrazoles and thiazolidine-2,4-diones, indicating their potential as effective antimicrobial agents (Mohil et al., 2014), (Prakash et al., 2011).
Material Science Applications
Certain pyrazole derivatives have been explored for their electroluminescent properties, making them viable for OLED applications. These studies involve lanthanide 1.3-diketonates bearing pyrazole moieties, suggesting their potential in advanced material sciences (Taydakov et al., 2016).
Photophysical Properties
Lanthanide complexes based on 1,3-diketonates with pyrazole moieties have been synthesized and characterized for their photophysical properties. These studies provide insights into the potential use of these compounds in photoluminescence and related applications (Taydakov et al., 2020).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of pyrazole derivatives, highlighting their structural diversity and potential in different scientific applications. This includes the synthesis of bispyrazole-thiazole-pyran-2-one heterocyclic hybrids and other related compounds (Rachedi et al., 2018).
Mécanisme D'action
Target of Action
Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antitumoral, and antileishmanial effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that pyrazole derivatives can inhibit certain enzymes and interact with various cellular components . For instance, some pyrazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
For example, inhibition of tubulin polymerization would impact the cell cycle and potentially lead to cell death .
Result of Action
Based on the known effects of similar pyrazole derivatives, it’s likely that the compound could induce cell death in certain types of cells, such as cancer or viral-infected cells .
Action Environment
The action, efficacy, and stability of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in enzyme inhibition, which can affect neurotransmission and lead to various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic pathways and cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and resulting in prolonged neurotransmitter activity . This mechanism of action highlights the compound’s potential as a modulator of enzymatic activity and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, maintaining its biochemical activity over extended durations . It is susceptible to degradation under certain environmental factors, such as exposure to light and extreme pH levels. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables this compound to interact with key biomolecules and modulate cellular processes effectively .
Propriétés
IUPAC Name |
3-pyrazol-1-ylthiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-12(11)5-2-7(6-12)9-4-1-3-8-9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIFVPYNENWRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)

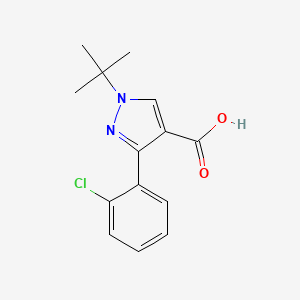
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)
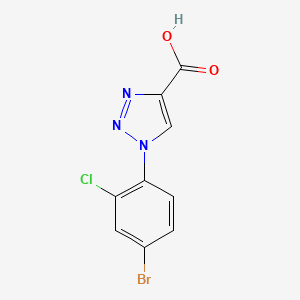
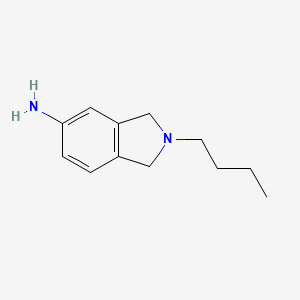
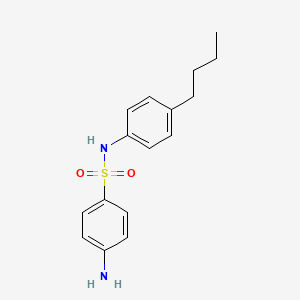
amine](/img/structure/B1371032.png)

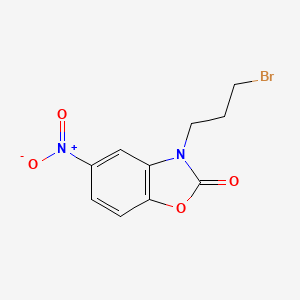
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)
